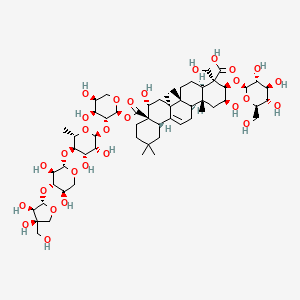
Platyconic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platyconic acid A is a genuine triterpenoid saponin isolated from the roots extract of Platycodon grandiflorum. It was identified alongside other known saponins through spectral analysis and chemical evidence . This compound has been studied for its health benefits, particularly its inhibitory effects on TGF-β1-induced activation of hepatic stellate cells (HSCs). This compound has shown potential in suppressing cell proliferation and the expression of α-SMA and collagen Iα1 in HSC-T6 cells, indicating its anti-fibrotic activity. The mechanism
Wissenschaftliche Forschungsanwendungen
Platyconic Acid A in Traditional Medicine and Pharmacology
This compound, derived from Platycodon grandiflorum, has been a focus of scientific research due to its diverse potential applications. It's a genuine triterpenoid saponin, primarily isolated alongside other known saponins, revealing the complex chemical composition of Platycodon grandiflorum roots. This compound's role in traditional medicine and pharmacological effects has been of particular interest in research, especially concerning its potential therapeutic applications (Y. Choi et al., 2008).
Antiproliferative Effects on Human Tumor Cells
A significant area of study involves the antiproliferative effects of this compound on human tumor cells. Research has identified its potential in inhibiting the proliferation of cultured human tumor cells, showcasing its relevance in cancer research. The compound, along with other triterpenoid saponins from Platycodon grandiflorum roots, demonstrated notable inhibitory effects, indicating its potential as an anti-cancer agent (Y. Choi et al., 2010).
Role in Hepatic Stellate Cells and Liver Fibrosis
The compound has also been studied for its effects on hepatic stellate cells, particularly concerning liver fibrosis. This compound, as an active component of Platycodi radix-derived saponin, showed inhibitory effects on the TGF-β1-induced activation of hepatic stellate cells. This includes suppression of cell proliferation and expression of alpha-SMA and collagen Iα1 in hepatic stellate cells, suggesting its potential therapeutic role in combating liver fibrosis (J. Choi et al., 2019).
Effects on Pulmonary Fibrosis
Furthermore, this compound's impact on pulmonary fibrosis has been explored. The compound exhibited ameliorating effects on liver fibrosis and was also used to treat lung disease in traditional medicine. This study focused on evaluating the effects of this compound on pulmonary fibrosis, particularly in the context of an in vitro model. It was found that this compound significantly inhibited the proliferation, migration, inflammation, and extracellular matrix deposition in TGF-β1-induced lung fibroblasts, indicating its potential application in treating pulmonary fibrosis (C. Su et al., 2022).
Wirkmechanismus
Target of Action
Platyconic Acid A (PA) primarily targets insulin receptors in adipocytes and peroxisome proliferator-activated receptors gamma (PPAR-γ) . These receptors play a crucial role in glucose homeostasis and insulin sensitivity .
Mode of Action
PA increases insulin-stimulated glucose uptake in 3T3-L1 adipocytes, possibly by acting as a PPAR-γ activator . It also inhibits TGF-β1-induced activation of hepatic stellate cells (HSCs) by blocking SMAD-dependent and SMAD-independent pathways .
Biochemical Pathways
PA affects the insulin signaling pathway and the PPAR-γ pathway . It enhances insulin sensitivity, leading to increased glucose uptake . PA also activates PPAR-γ, a key regulator of lipid metabolism and inflammation . In addition, PA suppresses TGF-β1-induced smad2/3 phosphorylation and smad binding elements 4 (SBE4) luciferase activity .
Pharmacokinetics
The fact that pa exhibits biological effects when orally administered to mice suggests it has sufficient bioavailability .
Result of Action
PA improves glucose homeostasis in type 2 diabetic mice, partly by enhancing hepatic and adipocyte insulin sensitivity . It increases glycogen accumulation and decreases triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling . PA also potentiates the expression of adiponectin and PPAR-γ in adipose tissue, and improves insulin signaling and increases GLUT4 translocation into the membranes .
Action Environment
The roots of platycodon grandiflorum, from which pa is derived, have been used as a folk remedy for various diseases in different environments , suggesting that PA may be relatively stable under various conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H90O29/c1-22-39(82-44-38(71)40(27(63)18-77-44)83-48-42(72)55(76,19-59)21-79-48)35(68)37(70)45(80-22)84-41-32(65)26(62)17-78-47(41)86-50(75)56-12-11-51(2,3)13-24(56)23-7-8-29-52(4)14-25(61)43(85-46-36(69)34(67)33(66)28(16-58)81-46)57(20-60,49(73)74)30(52)9-10-53(29,5)54(23,6)15-31(56)64/h7,22,24-48,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,52+,53+,54+,55+,56+,57+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBAMPXMNQQFQO-JQIGHYGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H90O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

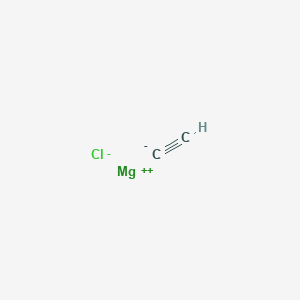
![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt](/img/structure/B3029409.png)

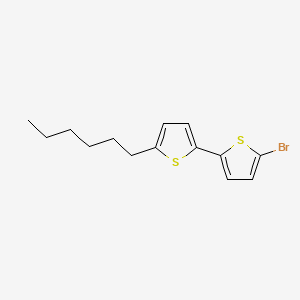

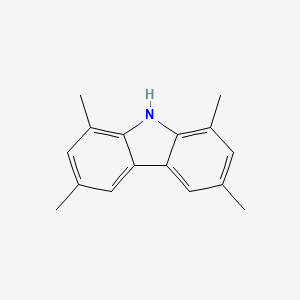
![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)
![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B3029425.png)
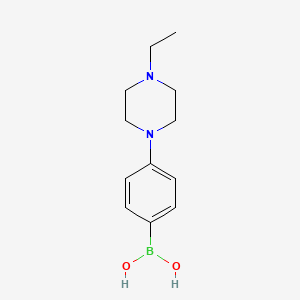
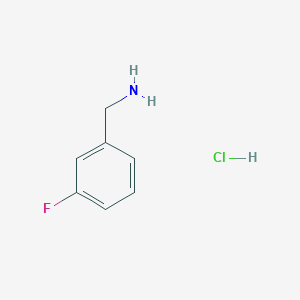
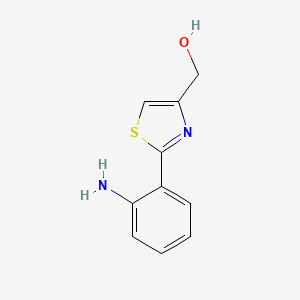
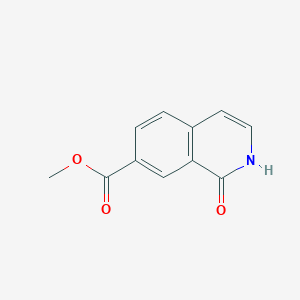
![Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester](/img/structure/B3029430.png)